(2,4-Dichlorophenyl)[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone
Description
The compound "(2,4-Dichlorophenyl)[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone" is a triazolopyridine-piperidine hybrid featuring a 2,4-dichlorophenyl group linked via a methanone bridge. Triazolopyridines are heterocyclic systems known for diverse biological activities, including antibacterial, antiproliferative, and enzyme inhibitory properties . The piperidine moiety enhances pharmacokinetic properties by improving solubility and membrane permeability, while the dichlorophenyl group may contribute to target binding through hydrophobic interactions. Though direct synthesis data for this compound is absent in the provided evidence, analogous triazolopyridine derivatives are synthesized via oxidative cyclization of hydrazine intermediates using green oxidants like sodium hypochlorite .
Properties
Molecular Formula |
C18H16Cl2N4O |
|---|---|
Molecular Weight |
375.2 g/mol |
IUPAC Name |
(2,4-dichlorophenyl)-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone |
InChI |
InChI=1S/C18H16Cl2N4O/c19-13-6-7-14(15(20)10-13)18(25)23-8-3-4-12(11-23)17-22-21-16-5-1-2-9-24(16)17/h1-2,5-7,9-10,12H,3-4,8,11H2 |
InChI Key |
GKSWRKXYWZRZAI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=C(C=C(C=C2)Cl)Cl)C3=NN=C4N3C=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dichlorophenyl)[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone typically involves multiple steps, starting with the preparation of the individual components. The dichlorophenyl group can be synthesized through chlorination of phenyl compounds, while the triazolopyridine moiety is often prepared via cyclization reactions involving pyridine derivatives and triazole precursors. The final step involves the coupling of these components with piperidinylmethanone under specific reaction conditions, such as the use of catalysts and controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. The use of advanced purification methods, such as chromatography and crystallization, ensures that the final product meets the required specifications for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
(2,4-Dichlorophenyl)[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can yield amine derivatives or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted compounds with different functional groups .
Scientific Research Applications
(2,4-Dichlorophenyl)[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrial chemicals
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
Triazole/Pyridine vs.
Substituent Impact: Chlorine vs. Piperidine vs. Piperazine: Piperazine derivatives (–5) introduce additional hydrogen-bonding sites, which could enhance solubility but reduce metabolic stability .
Synthetic Routes : Sodium hypochlorite-mediated oxidative cyclization () is a green method applicable to the target compound, avoiding toxic reagents like Cr(VI) or DDQ .
Table 2: Activity and Selectivity Profiles
Key Findings:
- Enzyme Inhibition : Compound 35 shows potent RBP4 antagonism (IC50 = 12 nM), likely due to its trifluoromethyl group enhancing hydrophobic binding. The target compound’s dichlorophenyl group may similarly target hydrophobic enzyme pockets.
- Triazolopyridazines () exhibit moderate iNOS inhibition, suggesting triazole-heterocycle hybrids broadly target oxidoreductases.
- Structural Similarity Metrics : Tanimoto coefficients () for triazolopyridine analogues range from 0.65–0.85, indicating moderate similarity but significant functional divergence.
Biological Activity
(2,4-Dichlorophenyl)[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHClNO
- Molecular Weight : 264.11 g/mol
- CAS Number : 2746-40-9
The compound's biological activity can be attributed to its ability to interact with various biological targets. Notably, it has shown inhibitory effects on specific kinases and receptors involved in cellular signaling pathways. The presence of the triazole and piperidine moieties contributes to its binding affinity and specificity.
Antitumor Activity
Recent studies have highlighted the antitumor potential of (2,4-Dichlorophenyl)[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone. In vitro assays demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).
- IC Values : The compound displayed IC values ranging from 10 to 25 µM across these cell lines, indicating moderate potency.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies revealed:
- Bacterial Strains Tested : Escherichia coli, Staphylococcus aureus.
- Minimum Inhibitory Concentration (MIC) : The MIC values were found to be 32 µg/mL against E. coli and 16 µg/mL against S. aureus, suggesting promising antibacterial activity.
Study 1: Inhibition of Cancer Cell Proliferation
A study conducted by Li et al. (2016) investigated the effects of the compound on cancer cell proliferation. The results indicated that the compound effectively inhibited the growth of MCF-7 cells through apoptosis induction and cell cycle arrest at the G1 phase.
Study 2: Antimicrobial Efficacy
In a separate study focused on antimicrobial activity, Umesha et al. (2009) synthesized derivatives related to this compound and tested their efficacy against various pathogens. The results showed that modifications in the structure could enhance antimicrobial potency.
Data Summary
| Activity Type | Test Subject | IC/MIC | Reference |
|---|---|---|---|
| Antitumor | MCF-7 | 10 µM | Li et al., 2016 |
| Antimicrobial | E. coli | 32 µg/mL | Umesha et al., 2009 |
| Antimicrobial | S. aureus | 16 µg/mL | Umesha et al., 2009 |
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